molecular formula C40H60Cl2N2O6 B1670786 (1-ethylpiperidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;(1-ethylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;dihydrochloride CAS No. 8015-54-1

(1-ethylpiperidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;(1-ethylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;dihydrochloride

Cat. No.: B1670786
CAS No.: 8015-54-1
M. Wt: 735.8 g/mol
InChI Key: JUGWVQGGBULWGU-UHFFFAOYSA-N
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Description

1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride is a chemical compound that belongs to the class of glycolate derivatives. It is commonly used in medical research as a potential therapeutic agent and in industrial research for improving product quality and efficiency.

Properties

CAS No.

8015-54-1

Molecular Formula

C40H60Cl2N2O6

Molecular Weight

735.8 g/mol

IUPAC Name

(1-ethylpiperidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;(1-ethylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;dihydrochloride

InChI

InChI=1S/2C20H29NO3.2ClH/c1-2-21-14-8-13-18(21)15-24-19(22)20(23,17-11-6-7-12-17)16-9-4-3-5-10-16;1-2-21-14-8-13-18(15-21)24-19(22)20(23,17-11-6-7-12-17)16-9-4-3-5-10-16;;/h2*3-5,9-10,17-18,23H,2,6-8,11-15H2,1H3;2*1H

InChI Key

JUGWVQGGBULWGU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.CCN1CCCC1COC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl.Cl

Appearance

Solid powder

Other CAS No.

3567-12-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-ethyl-2-pyrrolidinylmethyl-alpha-phenylcyclopentylglycolate - 1-ethyl-3-piperidyl-alpha-phenylcyclopentylglycolate
1-ethyl-2-pyrrolidinylmethyl-alpha-phenylcyclopentylglycolate, 1-ethyl-3-piperidyl-alpha-phenylcyclopentylglycolate drug combination
Ditran
JB 329

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride involves multiple steps. One common method includes the cyclization of piperidine derivatives followed by esterification reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually crystallized and purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives and glycolate esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized to improve the quality and efficiency of industrial processes, such as in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride involves its interaction with specific molecular targets, such as muscarinic receptors. By blocking these receptors, the compound can modulate various physiological processes, including neurotransmission and muscle contraction .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentolate: Another glycolate derivative used primarily as an anticholinergic agent.

    Atropine: A well-known anticholinergic compound with similar pharmacological properties.

    Scopolamine: Used for its anticholinergic effects in treating motion sickness and postoperative nausea.

Uniqueness

1-Ethyl-3-piperidyl alpha-cyclopentyl-alpha-phenylglycolate hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to selectively interact with muscarinic receptors makes it a valuable compound for both research and therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-ethylpiperidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;(1-ethylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-ethylpiperidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;(1-ethylpyrrolidin-2-yl)methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;dihydrochloride

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